molecular formula C14H17NOS2 B14708268 3-(alpha-Methylbenzyl)-5-propylrhodanine CAS No. 23538-11-6

3-(alpha-Methylbenzyl)-5-propylrhodanine

Cat. No.: B14708268
CAS No.: 23538-11-6
M. Wt: 279.4 g/mol
InChI Key: RXOSSJBIFFUFCZ-UHFFFAOYSA-N
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Description

3-(alpha-Methylbenzyl)-5-propylrhodanine is an organic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a rhodanine core with an alpha-methylbenzyl group and a propyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(alpha-Methylbenzyl)-5-propylrhodanine typically involves the condensation of alpha-methylbenzylamine with rhodanine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(alpha-Methylbenzyl)-5-propylrhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The alpha-methylbenzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(alpha-Methylbenzyl)-5-propylrhodanine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(alpha-Methylbenzyl)-5-ethylrhodanine
  • 3-(alpha-Methylbenzyl)-5-butylrhodanine
  • 3-(alpha-Methylbenzyl)-5-isopropylrhodanine

Uniqueness

3-(alpha-Methylbenzyl)-5-propylrhodanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

23538-11-6

Molecular Formula

C14H17NOS2

Molecular Weight

279.4 g/mol

IUPAC Name

3-(1-phenylethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H17NOS2/c1-3-7-12-13(16)15(14(17)18-12)10(2)11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3

InChI Key

RXOSSJBIFFUFCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2

Origin of Product

United States

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